3-Amino-2-(3-methylphenyl)propan-1-ol
Description
3-Amino-2-(3-methylphenyl)propan-1-ol is a secondary amino alcohol with the molecular formula C₁₀H₁₅NO (molecular weight: 165.23 g/mol). Its structure comprises a propan-1-ol backbone substituted with an amino group (-NH₂) at position 3 and a 3-methylphenyl (meta-tolyl) group at position 2.
Properties
CAS No. |
1263280-60-9; 68208-22-0 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.236 |
IUPAC Name |
3-amino-2-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-5,10,12H,6-7,11H2,1H3 |
InChI Key |
RFGSESSVOLYUNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(CN)CO |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Substituent Effects on Physicochemical Properties
Aromatic Substituents: The 3-methylphenyl group in the target compound enhances lipophilicity compared to non-aryl analogs like DL-1-Amino-2-propanol. However, it is less electron-deficient than halogenated analogs (e.g., 2-chloro-6-fluorophenyl), which may influence electrophilic substitution reactivity . Fluorine substitution (e.g., 4-fluorophenyl in ) increases polarity and metabolic stability due to electronegativity, making it favorable in drug design .
Functional Group Modifications: Replacement of the hydroxyl (-OH) group with a ketone (e.g., 3-MMC) converts the compound into a cathinone derivative, drastically altering its biological activity and regulatory status . Hydrochloride salts (e.g., ) improve aqueous solubility and stability, critical for pharmaceutical formulations .
Chloromethyl and methanesulfonylmethyl groups () introduce strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions .
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